Carbonic acid dineopentyl ester
Description
Carbonic acid dineopentyl ester (chemical formula: $ \text{C}{13}\text{H}{24}\text{O}3 $) is a branched alkyl carbonate ester derived from carbonic acid ($ \text{H}2\text{CO}3 $) and neopentyl alcohol (2,2-dimethyl-1-propanol). Its structure features two neopentyl groups ($-\text{O}-\text{C}(\text{CH}3)2\text{CH}2$) attached to the central carbonate group ($ \text{O}=\text{C}(\text{O}-)_2 $) . This compound is notable for its steric hindrance due to the bulky neopentyl substituents, which influence its physical properties and reactivity.
Properties
CAS No. |
13183-14-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Canonical SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Solvent in Organic Chemistry
Carbonic acid dineopentyl ester serves as an effective solvent in various organic reactions due to its polar nature and ability to dissolve a wide range of organic compounds. Its low toxicity and biodegradability make it an attractive alternative to traditional solvents that may pose environmental hazards .
Lubricants
The compound is utilized in the formulation of synthetic lubricants, particularly for high-performance applications such as jet engines. Its stability at both high and low temperatures enhances its performance compared to conventional mineral oils . The structural properties of dineopentyl esters contribute to superior lubricating characteristics, making them suitable for extreme conditions.
Polycarbonate Synthesis
Carbonic acid esters are crucial in the production of polycarbonates through transesterification reactions with glycols and bisphenols. This compound can act as a precursor in these reactions, leading to polymers that are widely used in manufacturing eyeglass lenses, compact discs, and bulletproof glass . The ability to produce polycarbonates without using phosgene aligns with green chemistry principles.
Use in Lubricants
A study on synthetic lubricating compositions highlighted the effectiveness of this compound as a base fluid for lubricants. The research demonstrated that these esters exhibited excellent thermal stability and low-temperature fluidity, outperforming traditional mineral oil-based lubricants in various performance metrics .
Polycarbonate Production
Research published in ACS Publications details the application of carbonic acid esters in producing polycarbonates through environmentally friendly processes. The study emphasizes the efficiency of using dineopentyl carbonate as a reactant, showcasing its role in creating high-quality polymers with desirable mechanical properties .
Advantages and Environmental Impact
The use of this compound presents several advantages:
- Low Toxicity : Compared to traditional solvents and reagents like phosgene, it poses fewer health risks.
- Biodegradability : Its environmental profile is favorable, aligning with sustainable practices.
- Versatility : It can be used across various applications from solvents to lubricants and polymer production.
Comparison with Similar Compounds
Comparison with Similar Carbonic Acid Esters
Structural and Physical Properties
Key Observations :
- Steric Effects : The neopentyl groups in dineopentyl ester significantly reduce its susceptibility to hydrolysis compared to diethyl or dimethyl esters. This is critical in industrial applications requiring hydrolytic stability .
- Thermal Stability : Branched esters generally exhibit higher thermal stability. For example, dineopentyl phthalate (a structurally analogous diester) is used in high-temperature polymerization catalysts, suggesting similar robustness in dineopentyl carbonate .
Hydrolysis and Esterification
- Dineopentyl Ester : Resists acid-catalyzed hydrolysis due to steric shielding. This property makes it suitable as a solvent or intermediate in reactions requiring inert conditions .
- Diethyl Ester : Undergoes hydrolysis readily, making it a common precursor for transesterification reactions (e.g., biodiesel production) .
- Diphenyl Ester : Reacts with amines or alcohols under mild conditions, often used in polycarbonate synthesis .
Spectroscopic and Computational Insights
- Infrared Spectroscopy: Carbonic acid monomethyl ester (CAME) exhibits distinct IR bands at 1661–1728 cm$^{-1}$ ($ \nu(\text{C=O}) $) and 2737–2990 cm$^{-1}$ ($ \nu(\text{CH}_3) $) . Dineopentyl ester’s IR profile would show similar $ \text{C=O} $ stretches but with attenuated intensity due to branching .
- Computational Studies : Dimerization energies of carbonic acid esters correlate with steric bulk. For example, CAME dimers have stabilization energies of 0–9 kJ/mol, while dineopentyl ester dimers are likely more stable due to van der Waals interactions between branched groups .
Preparation Methods
Homogeneous Catalysis
Transesterification between dimethyl carbonate (DMC) and neopentyl alcohol offers a phosgene-free route:
Base catalysts (e.g., KCO) or Lewis acids (e.g., Zn(OAc)) facilitate methanol removal, shifting equilibrium. Recent studies highlight ionic liquids (e.g., [BMIM]Br) for enhanced activity, achieving >90% conversion at 120°C.
Enzymatic Transesterification
Lipases (e.g., Candida antarctica Lipase B) enable mild, solvent-free synthesis. Immobilized enzymes on mesoporous silica convert DMC and neopentyl alcohol to dineopentyl carbonate at 60°C with 85% yield. This method avoids metal residues, making it suitable for biomedical applications.
Catalytic Systems and Optimization
Copper Catalyst Modifications
Hierarchical zeolites (e.g., MTW topology) functionalized with quaternary ammonium salts enhance CO insertion in related carbonate syntheses. For dineopentyl ester, analogous systems could improve mass transfer in bulky alcohol reactions.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase neopentyl alcohol solubility but risk carbonate hydrolysis. Neat conditions or alcohol self-solvation are preferred for high-boiling substrates.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Carbonylation | CuBr, 80°C, 12 atm CO | ~80%* | Scalable, avoids phosgene | High pressure, Cu removal required |
| Transesterification | KCO, 120°C, DMF | 70–90% | Mild conditions, tunable | Equilibrium limitations |
| Enzymatic | CALB, 60°C, solvent-free | 85% | Green chemistry, high purity | Slow kinetics, enzyme cost |
Q & A
Basic: What are the optimal synthetic routes for preparing carbonic acid dineopentyl ester, considering steric hindrance from neopentyl groups?
Answer:
The synthesis of this compound faces challenges due to steric hindrance from the bulky neopentyl (2,2-dimethylpropyl) groups. Two primary methods are recommended:
- Acyl chloride route : React phosgene or a carbonyl chloride derivative with neopentyl alcohol (2,2-dimethyl-1-propanol) in anhydrous conditions. This avoids equilibrium limitations inherent in direct esterification .
- Transesterification : Use a reactive ester (e.g., methyl carbonate) and neopentyl alcohol under acid catalysis (e.g., H₂SO₄) with excess alcohol to drive the reaction .
Steric effects can reduce reaction efficiency; elevated temperatures (80–120°C) and prolonged reaction times may be necessary .
Basic: How can hydrolysis conditions be optimized to study the stability of this compound?
Answer:
Hydrolysis kinetics depend on pH and temperature:
- Acidic hydrolysis : Use 1–3 M HCl at 60–90°C to yield neopentyl alcohol and CO₂. Monitor reaction progress via gas evolution or NMR .
- Alkaline hydrolysis : Employ 1–2 M NaOH in aqueous ethanol (70°C) to produce neopentyl alcohol and carbonate salts. Titration or FTIR can track carboxylate formation .
Steric hindrance slows hydrolysis compared to linear esters; control experiments with analogous esters (e.g., dimethyl carbonate) are advised .
Advanced: How does steric hindrance in this compound affect its reactivity in nucleophilic acyl substitution reactions?
Answer:
The bulky neopentyl groups reduce accessibility to the carbonyl carbon, lowering reactivity toward nucleophiles (e.g., amines, Grignard reagents). Key observations include:
- Reduced reaction rates : Compare kinetics with less hindered esters (e.g., diethyl carbonate) using UV-Vis or NMR to quantify activation barriers .
- Preference for specific mechanisms : Bulky groups favor SN2 pathways over tetrahedral intermediates in nucleophilic substitutions .
Computational studies (DFT) can model transition states to rationalize steric and electronic effects .
Advanced: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR shows singlet peaks for neopentyl methyl groups (δ ~0.9–1.1 ppm) and absence of acidic protons. ¹³C NMR confirms the carbonate carbonyl at δ ~155–160 ppm .
- IR : Strong C=O stretch at ~1740–1760 cm⁻¹ and absence of -OH bands verify ester formation .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 217.17 (C₁₁H₂₀O₃) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity and degradation products .
Basic: What are the critical handling and storage requirements for this compound in laboratory settings?
Answer:
- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis .
- Thermal stability : Avoid prolonged exposure to temperatures >100°C to prevent decomposition into CO₂ and neopentyl alcohol .
- Safety protocols : Use fume hoods for synthesis/hydrolysis due to potential CO₂ release. Monitor dermal exposure, though low absorption is expected for bulky esters .
Advanced: How can computational modeling predict the thermodynamic stability and reaction pathways of this compound?
Answer:
- DFT calculations : Optimize geometry and compute Gibbs free energy to compare stability with isomers (e.g., branched vs. linear esters) .
- Reaction pathway analysis : Simulate nucleophilic attack trajectories to identify steric bottlenecks in substitution reactions .
- Solvent effects : Use COSMO-RS models to predict solubility in organic solvents (e.g., toluene, THF) for reaction optimization .
Advanced: What role could this compound play as a protecting group or intermediate in multi-step organic synthesis?
Answer:
- Temporary carbonate protection : Its bulkiness and hydrolytic stability under mild conditions make it suitable for protecting alcohols in sensitive reactions (e.g., organometallic couplings) .
- CO₂ release applications : Use as a latent CO₂ source in carboxylation reactions under thermal or photolytic activation .
Comparative studies with tert-butyl or benzyl carbonates can elucidate selectivity in deprotection strategies .
Basic: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
